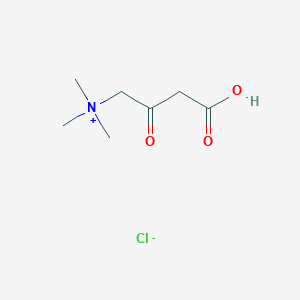

(3-Carboxy-2-oxopropyl)trimethylammonium chloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-carboxy-2-oxopropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJSRFNLTQWYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)CC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94291-69-7 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94291-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carboxy-2-oxopropyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094291697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-carboxy-2-oxopropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The most well-documented route involves the oxidation of levocarnitine ((R)-(-3-carboxy-2-hydroxypropyl)trimethylammonium chloride) using bromamine-T (BAT) in hydrochloric acid (HCl) medium, catalyzed by ruthenium(III) chloride (RuCl₃). This method converts the secondary alcohol group in levocarnitine into a ketone, yielding the target compound.

Reaction Conditions and Kinetics

The reaction is conducted at 303 K (30°C) with the following optimized parameters:

-

[BAT]₀ : First-order dependence (rate ∝ [BAT]₀)

-

[Levocarnitine]₀ : Fractional order (~0.65)

-

[H⁺] : Fractional order (~0.48)

-

Catalyst : RuCl₃ enhances the rate by facilitating electron transfer.

The rate law derived from kinetic studies is:

where is the rate constant.

Mechanistic Insights

The proposed mechanism involves two key steps:

-

Oxidation of Ru(III) to Ru(IV) by BAT, generating a reactive intermediate.

-

Hydrogen abstraction from levocarnitine’s hydroxyl group, forming a carbon-centered radical that subsequently oxidizes to the ketone.

The presence of chloride ions (Cl⁻) accelerates the reaction by stabilizing transition states, while the reaction product, p-toluenesulphonamide, acts as an inhibitor by competing with BAT for active sites.

Yield and By-Products

-

By-Products : Trace amounts of 3-carboxy-2,3-dihydroxypropyltrimethylammonium chloride (from over-oxidation) are detected via IR spectroscopy.

Hypochlorination of Allyltrimethylammonium Chloride

Reaction Protocol

Challenges

-

By-Product Formation : Excess chlorine leads to 2,3-dichloropropyltrimethylammonium chloride (up to 23.7% total organic chlorine vs. 18.9% theoretical).

-

Temperature Sensitivity : Reactions above 40°C promote dichlorination.

Comparative Analysis of Methods

| Parameter | Oxidation of Levocarnitine | Hypochlorination of ATAC |

|---|---|---|

| Starting Material | Levocarnitine | Allyl chloride + trimethylamine |

| Reagent | Bromamine-T + RuCl₃ | Chlorine gas |

| Temperature | 30°C | 25–40°C |

| Yield | 85–90% | 70–77% (for chlorohydrin intermediate) |

| By-Products | Over-oxidation products | Dichlorinated derivatives |

| Catalyst | RuCl₃ | None |

Optimization Strategies

Oxidation Route

Analyse Chemischer Reaktionen

Types of Reactions

(3-Carboxy-2-oxopropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which are useful in various biochemical applications.

Reduction: Reduction reactions can convert it into other useful intermediates for further chemical synthesis.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, which have applications in medical and biochemical research .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Therapeutic Use in Metabolic Disorders

- Heart Disease Treatment : Levocarnitine is utilized in managing heart diseases, particularly in patients with heart failure and ischemic heart disease. It aids in the transport of fatty acids into mitochondria for energy production, which is crucial for cardiac function.

- Metabolic Disorders : It is effective in treating primary carnitine deficiency and other metabolic disorders that impair fatty acid oxidation. Clinical studies have shown improvements in exercise capacity and reduced fatigue in patients receiving levocarnitine supplementation .

Clinical Studies

Biochemical Research Applications

Role in Energy Metabolism

Levocarnitine is essential for mitochondrial function as it facilitates the transport of long-chain fatty acids across the mitochondrial membrane. This process is vital for energy production through beta-oxidation, making it a key compound in studies related to energy metabolism.

Research Studies

Industrial Applications

Dietary Supplements

Levocarnitine is widely used as a dietary supplement due to its purported benefits in enhancing athletic performance, weight loss, and muscle recovery. It is often marketed to athletes and fitness enthusiasts looking to improve their physical performance and recovery times.

Animal Feed Additive

In the agricultural sector, (3-Carboxy-2-oxopropyl)trimethylammonium chloride is included as an additive in animal feed. It promotes growth and improves metabolism in livestock, leading to better feed efficiency and overall health.

Wirkmechanismus

The mechanism of action of (3-Carboxy-2-oxopropyl)trimethylammonium chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane . This process is crucial for the beta-oxidation of fatty acids, which generates acetyl-CoA, a key intermediate in energy production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) with trimethylammonium groups are widely studied for their antimicrobial, polymer-modifying, and surfactant properties. Below is a detailed comparison of (3-carboxy-2-oxopropyl)trimethylammonium chloride with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity and Functional Groups Carboxylic Acid vs. Epoxy/Chloro Groups: The carboxy group in (3-carboxy-2-oxopropyl)trimethylammonium chloride distinguishes it from epoxy-containing QACs (e.g., GTAC) and chloro-hydroxy analogs (e.g., CHPTAC). While GTAC and CHPTAC are reactive toward nucleophiles (e.g., starch hydroxyl groups) , the carboxy group enables acid-base interactions or chelation, expanding its utility in pH-sensitive formulations . β-Keto vs.

Antimicrobial Activity Monomer vs. Polymer Activity: Unlike polymeric QACs (e.g., PMEATCL and vinyl benzyl trimethylammonium chloride polymers), which exhibit broad-spectrum antimicrobial activity due to membrane disruption , (3-carboxy-2-oxopropyl)trimethylammonium chloride lacks polymerizable groups (e.g., methacrylate), limiting its direct antimicrobial use. However, its carboxy group may enhance biocompatibility for hybrid materials .

Industrial and Biochemical Applications Starch/Chitosan Modification: GTAC and CHPTAC are preferred for starch cationization due to their high reactivity under alkaline or aqueous conditions , whereas the target compound’s carboxy group may interfere with etherification reactions. Biocidal Copolymers: Methacrylamide-containing QACs (e.g., [(3-methacryloylamino)propyl]trimethylammonium chloride) form stable copolymers with N,N-dimethylacrylamide, showing low cytotoxicity and high antibacterial efficacy against E. coli and S. aureus .

Toxicity and Safety Limited toxicity data exist for (3-carboxy-2-oxopropyl)trimethylammonium chloride compared to analogs like Soytrimonium chloride (a mixture of unsaturated/saturated QACs), which exhibits skin/eye irritation at high concentrations .

Biologische Aktivität

(3-Carboxy-2-oxopropyl)trimethylammonium chloride, commonly known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and potential applications based on recent research findings.

The compound features a trimethylammonium group attached to a propyl chain that includes both a carboxylic acid and a keto functional group. This unique structure endows it with amphiphilic characteristics, allowing it to interact effectively with both polar and nonpolar environments. The systematic name reflects its chemical composition, which plays a crucial role in its biological activity.

1. Antimicrobial Properties

(3-Carboxy-2-oxopropyl)trimethylammonium chloride exhibits significant antimicrobial activity. Quaternary ammonium compounds are well-known for their efficacy against various pathogens, including bacteria and fungi. Research indicates that this compound can disrupt microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 6 µg/mL |

2. Cellular Metabolism

The compound plays a role in cellular energy metabolism, particularly in the transport of fatty acids across mitochondrial membranes. This function is crucial for beta-oxidation, the metabolic pathway through which cells generate energy from fatty acids. The presence of the carboxylic acid group is particularly important for these metabolic interactions.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial effects of (3-Carboxy-2-oxopropyl)trimethylammonium chloride against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

Study 2: Metabolic Pathway Interaction

Another investigation focused on the interaction of (3-Carboxy-2-oxopropyl)trimethylammonium chloride with mitochondrial enzymes involved in fatty acid metabolism. The findings suggested that the compound enhances the activity of carnitine acyltransferases, which are essential for transporting fatty acids into mitochondria for oxidation .

The mechanisms by which (3-Carboxy-2-oxopropyl)trimethylammonium chloride exerts its biological effects include:

- Membrane Disruption : The amphiphilic nature allows it to integrate into microbial membranes, causing structural changes that lead to cell death.

- Enzyme Modulation : By interacting with key metabolic enzymes, it enhances fatty acid transport and oxidation processes within cells.

Applications

Given its biological activity, (3-Carboxy-2-oxopropyl)trimethylammonium chloride has potential applications in:

- Pharmaceuticals : As an antimicrobial agent in topical formulations.

- Food Industry : As a preservative due to its ability to inhibit microbial growth.

- Cosmetics : In formulations requiring antimicrobial properties.

Q & A

Q. How can the synthesis of (3-Carboxy-2-oxopropyl)trimethylammonium chloride be optimized for high purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. A validated approach involves reacting trimethylamine hydrochloride with chloroform under anhydrous conditions to minimize hydrolysis by-products . Key variables include:

- Solvent selection : Anhydrous chloroform reduces side reactions (e.g., dichloropropyl derivatives) .

- Reaction time : Extended periods (24–48 hours) at 40–50°C improve yield (80–97%) .

- Purification : Crystallization in ethanol removes residual salts, confirmed via NMR and optical activity analysis ([α]25/D −29°, c = 1 in H₂O) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies quaternary ammonium and carboxy/oxo groups. For example, δ 3.2–3.5 ppm (trimethylammonium protons) and δ 170–180 ppm (carbonyl carbons) .

- Optical Rotation : Chiral purity is confirmed via polarimetry ([α]25/D −29° in H₂O) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (m/z ~188.092 for C₆H₁₅Cl₂NO⁺) .

Q. What are the primary research applications of this compound in experimental systems?

Methodological Answer:

- Crosslinking Agent : Used in polyvinyl alcohol (PVOH) films to study hydrogel formation. For example, 10% w/w solutions in 0.2 M NaOH induce crosslinking via nucleophilic substitution, monitored by DSC for thermal stability .

- Chiral NMR Solvating Agent : Enantiomeric differentiation in cyclodextrin complexes via ¹H NMR splitting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during crosslinking experiments?

Methodological Answer: Discrepancies often arise from:

- pH Sensitivity : Alkaline conditions (e.g., 0.2 M NaOH) favor nucleophilic substitution but may hydrolyze the compound. Monitor reaction progress via FTIR (disappearance of C-Cl at ~650 cm⁻¹) .

- By-Product Interference : Use capillary electrophoresis (180 mM CuSO₄, 4 mM formic acid, pH 3) to separate and quantify unreacted starting materials and by-products (e.g., 2,3-dihydroxypropyl derivatives) .

Q. What advanced analytical methods are suitable for studying its stability under varying environmental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~210°C (dec.) indicates thermal stability limits .

- Aquatic Stability Profiling : Assess biodegradability via OECD 301 tests; the compound is not classified as persistent (log Kow < −2.25) but may require hazard assessment for chronic aquatic toxicity .

Q. How does the compound interact with biological systems in biocompatibility studies?

Methodological Answer:

- Cationic Charge Effects : The quaternary ammonium group binds negatively charged cell membranes, enhancing adhesion. Test cytotoxicity via MTT assays (IC₅₀ > 1 mM suggested by LD₅₀ rat oral data) .

- Metabolic Pathways : Use isotope-labeled (¹³C/¹⁵N) analogs to trace incorporation into phospholipids, monitored via LC-MS .

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.